molecular formula C12H12O2S B2467255 [4-(Thiophen-2-ylmethoxy)phenyl]methanol CAS No. 881447-91-2

[4-(Thiophen-2-ylmethoxy)phenyl]methanol

Cat. No.: B2467255
CAS No.: 881447-91-2
M. Wt: 220.29
InChI Key: UZNGEKMXBSLGLX-UHFFFAOYSA-N
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Description

[4-(Thiophen-2-ylmethoxy)phenyl]methanol: is an organic compound with the molecular formula C12H12O2S and a molecular weight of 220.29 g/mol . This compound features a phenyl ring substituted with a thiophen-2-ylmethoxy group and a methanol group. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Thiophen-2-ylmethoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-bromomethylthiophene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the bromomethyl group of 2-bromomethylthiophene, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [4-(Thiophen-2-ylmethoxy)phenyl]methanol is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to fully understand its molecular mechanisms and biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[4-(thiophen-2-ylmethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNGEKMXBSLGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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